5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a formyl group and a dimethylaminocarbonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminocarbonyl Group:
Formylation: The formyl group can be introduced using formylation reagents such as formic acid or formyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitro groups
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted phenyl derivatives
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl and dimethylaminocarbonyl groups play a crucial role in its reactivity and binding affinity. These groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid
- 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol
Uniqueness
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and a dimethylaminocarbonyl group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXUBGDHZDORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685290 |
Source
|
Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-92-8 |
Source
|
Record name | 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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